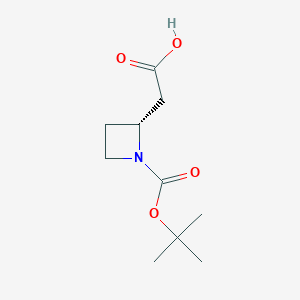
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, also known as FPEA, is a chemical compound that has recently gained attention for its potential use in scientific research. This compound is a derivative of phenethylamine and has a unique chemical structure that allows it to interact with various receptors in the body. In
Scientific Research Applications
Synthesis and Analysis :
- A study described the stereoselective synthesis of an NK(1) receptor antagonist, Aprepitant, involving a compound structurally similar to (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (Brands et al., 2003). This process highlighted the use of related compounds in the development of receptor antagonists.
- Another study focused on the synthesis and characterization of a research chemical, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, which bears similarity to the compound (Dybek et al., 2019). This research highlights the chemical's potential in pharmacological applications.
Chemical Properties and Reactions :
- A paper by Abdel‐Aziz et al. (2012) focused on the structural properties of a related compound, providing insights into its potential chemical behavior and applications in materials science (Abdel‐Aziz et al., 2012).
- Pejchal et al. (2015) synthesized novel amides using a similar compound and investigated their antimicrobial and antifungal activities, indicating potential applications in medicinal chemistry (Pejchal et al., 2015).
Biological Activity :
- Research on derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine as inhibitors for acetylcholinesterase and butyrylcholinesterase suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Pejchal et al., 2016).
Enzyme Interaction Studies :
- Sylvia and Gerig (1993) explored the interaction of a related compound with alpha-chymotrypsin, providing insights into enzyme-inhibitor dynamics which could be crucial in drug development (Sylvia & Gerig, 1993).
Mechanism of Action
Target of Action
Compounds with difluoromethyl groups are known to interact with various biologically and pharmacologically active ingredients .
Mode of Action
It is known that difluoromethylation is a key process in the functionalization of diverse fluorine-containing heterocycles . This process involves the addition of a difluoromethyl group to a molecule, which can significantly alter its chemical properties and biological activity .
Biochemical Pathways
Difluoromethylation is known to play a crucial role in the synthesis of various biologically and pharmacologically active ingredients . These ingredients are often core moieties of diverse fluorine-containing heterocycles .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The addition of a difluoromethyl group to a molecule can significantly alter its chemical properties and biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine. These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present .
properties
IUPAC Name |
(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCZKSVDMXYQHR-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)










